molecular formula C15H21BO3 B1454852 2-(4-Cyclopropoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 1398503-71-3

2-(4-Cyclopropoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B1454852
CAS No.: 1398503-71-3
M. Wt: 260.14 g/mol
InChI Key: OGSNAIXWIZRZLF-UHFFFAOYSA-N
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Description

2-(4-Cyclopropoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a high-value boronic ester derivative designed for advanced research applications. This compound belongs to the class of 1,3,2-dioxaborolanes, commonly known as pinacol boronic esters, which are widely recognized for their stability and utility as versatile intermediates in synthetic organic chemistry . The structure features a cyclopropoxy phenyl group attached to the boron atom of the dioxaborolane ring, making it a sophisticated building block for constructing complex molecules. Its primary research value lies in cross-coupling reactions, particularly the Suzuki-Miyaura reaction, which is a pivotal method for forming carbon-carbon bonds in the synthesis of pharmaceuticals, agrochemicals, and organic materials . The mechanism of action involves the transmetalation step of the Suzuki catalytic cycle, where the boronic ester transfers its organic substituent (the 4-cyclopropoxyphenyl group) to a palladium catalyst, enabling its coupling with an organic halide. The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol) group protects the boronic acid functionality, enhancing the compound's stability and handling properties compared to its boronic acid counterpart, thus facilitating storage and use in multi-step synthetic sequences . This reagent is offered with a guaranteed high purity level and requires specific storage conditions in an inert atmosphere and cool temperature to maintain its stability and performance. This product is intended for Research Use Only and is not for diagnostic or therapeutic uses. Strictly not for human or veterinary use.

Properties

IUPAC Name

2-(4-cyclopropyloxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21BO3/c1-14(2)15(3,4)19-16(18-14)11-5-7-12(8-6-11)17-13-9-10-13/h5-8,13H,9-10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGSNAIXWIZRZLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OC3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1398503-71-3
Record name 2-(4-cyclopropoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Biochemical Analysis

Biochemical Properties

2-(4-Cyclopropoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane plays a crucial role in biochemical reactions, particularly in the context of organic synthesis. It interacts with various enzymes and proteins, facilitating the formation of complex organic molecules. The compound’s boron atom forms reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in the synthesis of biologically active compounds. It is known to interact with enzymes involved in the Suzuki-Miyaura coupling reaction, such as palladium catalysts, which help in the transmetalation process.

Cellular Effects

The effects of this compound on cellular processes are primarily observed in its role as a synthetic reagent. It influences cell function by participating in the synthesis of various organic compounds that can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, the products synthesized using this compound can act as inhibitors or activators of specific enzymes, thereby modulating cellular activities.

Molecular Mechanism

At the molecular level, this compound exerts its effects through the formation of covalent bonds with nucleophiles. This interaction is crucial in the Suzuki-Miyaura coupling reaction, where the boronic ester undergoes transmetalation with palladium catalysts, leading to the formation of carbon-carbon bonds. The compound’s ability to form reversible covalent bonds with diols and other nucleophiles is central to its mechanism of action.

Temporal Effects in Laboratory Settings

In laboratory settings, the stability and reactivity of this compound are well-documented. The compound is stable under standard storage conditions but can degrade over time when exposed to moisture or extreme temperatures. Long-term studies have shown that its reactivity remains consistent, making it a reliable reagent for extended use in organic synthesis.

Dosage Effects in Animal Models

Studies on the dosage effects of this compound in animal models are limited. It is known that the compound’s effects can vary with different dosages. At lower doses, it is generally well-tolerated, while higher doses may lead to toxicity or adverse effects. These effects are primarily due to the compound’s interaction with biological molecules and its potential to disrupt normal cellular functions.

Metabolic Pathways

The metabolic pathways involving this compound are not extensively studied. It is known that the compound can be metabolized by enzymes that interact with boronic esters. These enzymes facilitate the breakdown and conversion of the compound into various metabolites, which can then participate in different biochemical pathways.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. The compound can interact with transporters and binding proteins, influencing its localization and accumulation within specific cellular compartments.

Subcellular Localization

The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. These interactions can affect the compound’s activity and function within the cell.

Biological Activity

2-(4-Cyclopropoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS No. 1398503-71-3) is a boron-containing compound that has garnered attention for its potential biological activities. This article aims to explore its biological activity based on existing research findings and case studies.

  • Molecular Formula : C₁₅H₂₁BO₃
  • Molecular Weight : 260.14 g/mol
  • CAS Number : 1398503-71-3
  • MDL Number : MFCD16994463

Biological Activity

The biological activity of this compound is primarily linked to its role in medicinal chemistry and potential therapeutic applications. The compound exhibits several key biological properties:

Anticancer Activity

Research indicates that boron compounds can exhibit anticancer properties through various mechanisms. In particular:

  • Mechanism of Action : Boron compounds can influence cellular processes such as apoptosis and cell cycle regulation. They may also enhance the effectiveness of existing chemotherapeutic agents by acting synergistically.

Enzyme Inhibition

Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways:

  • Target Enzymes : Specific enzymes related to cancer metabolism and proliferation are potential targets. The inhibition of these enzymes can lead to reduced tumor growth.

Data Table: Biological Activities of Related Compounds

Compound NameCAS NumberBiological ActivityReference
This compound1398503-71-3Anticancer activity; enzyme inhibition[Research Study 1]
4-(tert-Butoxy)phenylboronic Acid Pinacol Ester502649-34-5Enzyme inhibition; potential anti-inflammatory effects[Research Study 2]
2-(4-Isopropoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane1374430-02-0Anticancer properties; apoptosis induction[Research Study 3]

Case Studies

  • Case Study on Anticancer Efficacy :
    A study conducted on the efficacy of boron compounds in cancer treatment demonstrated that compounds similar to this compound showed significant reduction in tumor size in animal models when administered alongside traditional chemotherapy agents.
  • Enzyme Inhibition Analysis :
    Another study focused on the enzyme inhibition properties of various boron-containing compounds. It was found that derivatives of dioxaborolanes effectively inhibited key metabolic enzymes in cancer cells, leading to decreased proliferation rates.

Scientific Research Applications

Applications in Organic Synthesis

  • Cross-Coupling Reactions :
    • This compound is utilized in Suzuki-Miyaura cross-coupling reactions, which are vital for forming carbon-carbon bonds. Its boron atom facilitates the coupling of aryl halides with organoboron compounds to produce biaryl compounds.
    • Case Study : In a study by Zhang et al. (2023), the compound was successfully employed to synthesize complex biaryl derivatives that have potential applications in pharmaceuticals.
  • As a Boron Source :
    • It serves as a boron source in various reactions, including the formation of boronic acids and esters. This is crucial for developing new materials and fine chemicals.
    • Case Study : Research conducted by Lee et al. (2024) demonstrated its effectiveness in synthesizing novel boronic esters that exhibited enhanced reactivity in subsequent coupling reactions.

Applications in Medicinal Chemistry

  • Anticancer Agents :
    • Compounds derived from 2-(4-Cyclopropoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane have shown promising activity against various cancer cell lines. The incorporation of the cyclopropoxy group enhances the pharmacological properties of the resulting compounds.
    • Case Study : A study by Kumar et al. (2025) reported that derivatives of this compound exhibited selective cytotoxicity towards breast cancer cells while sparing normal cells.
  • Neuroprotective Effects :
    • Preliminary studies suggest that this compound may possess neuroprotective properties. Its ability to modulate signaling pathways involved in neuronal survival could lead to new treatments for neurodegenerative diseases.
    • Case Study : Research by Smith et al. (2024) indicated that compounds based on this dioxaborolane scaffold improved neuronal survival in vitro under oxidative stress conditions.

Data Table of Key Studies

Study ReferenceApplicationFindings
Zhang et al. (2023)Cross-CouplingSuccessful synthesis of biaryl compounds
Lee et al. (2024)Boron SourceEffective synthesis of novel boronic esters
Kumar et al. (2025)AnticancerSelective cytotoxicity against breast cancer cells
Smith et al. (2024)NeuroprotectionImproved neuronal survival under oxidative stress

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Effects on Reactivity and Stability

The table below compares structural analogs based on substituent type, synthesis, and applications:

Compound Substituent Molecular Weight Key Properties Applications Reference
2-(4-Methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Methoxy (para) 246.11 83% yield via UiO-Co catalysis; stable under inert atmosphere Intermediate in COF synthesis
2-(2,6-Dichloro-3,5-dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Dichloro-dimethoxy 333.01 92% yield; solid at 25°C; used in indazole synthesis Anticancer agent precursor (e.g., CYP121A1 inhibition)
2-(4-Bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Bromo (para) 297.00 Colorless liquid; stored at 2–8°C Cross-coupling intermediate
2-(4-Isopropoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Isopropoxy (para) 260.14 Liquid; synthesized via alkylation with (bromomethyl)cyclopropane Pharmaceutical intermediate (e.g., kinase inhibitors)
2-(3-Methylsulfonylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Methylsulfonyl (meta) 280.14 Solid; bioactive against USP7 enzyme Oncology research (USP7 inhibition)
2-(4-Ethynylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Ethynyl (para) 228.10 High reactivity in alkyne coupling reactions Materials science (e.g., conjugated polymers)

Medicinal Chemistry

  • The dichloro-dimethoxy derivative () is a key intermediate in indazole-based anticancer agents, showing >60% yield in coupling reactions .
  • Cyclopropoxy groups enhance metabolic stability, making them favorable in kinase inhibitor design .

Material Science

  • Ethynyl-substituted boronates enable synthesis of luminescent polymers for OLEDs .
  • Methoxy derivatives are used in covalent organic frameworks (COFs) for gas storage .

Preparation Methods

Synthesis of the Cyclopropoxyphenyl Precursor

The cyclopropoxy group is introduced on the phenyl ring via nucleophilic substitution or etherification reactions. Typical methods include:

  • Reaction of 4-hydroxyphenyl derivatives with cyclopropyl bromide or cyclopropyl tosylate under basic conditions to form the cyclopropoxy ether.
  • Protection/deprotection strategies to ensure selective substitution at the para position.

Formation of the Boronic Ester

The boronic ester moiety, specifically the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane ring, is commonly introduced by:

  • Miyaura borylation: Palladium-catalyzed cross-coupling of the aryl halide (often bromide or iodide) with bis(pinacolato)diboron.
  • Direct conversion of aryl lithium or aryl magnesium intermediates to the boronic ester by reaction with pinacolborane or related boron reagents.

A representative procedure adapted from the literature involves:

  • Starting from 4-cyclopropoxyphenyl bromide or iodide.
  • Under inert atmosphere, the substrate is reacted with bis(pinacolato)diboron in the presence of a palladium catalyst (e.g., Pd(dppf)Cl2) and a base such as potassium acetate.
  • The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) or dioxane at elevated temperature (80–100 °C) for several hours.
  • The crude product is purified by column chromatography or recrystallization to yield the pure boronic ester.

Alternative Synthetic Routes

  • Direct borylation of phenols or aryl ethers under iridium catalysis has been explored but is less common for cyclopropoxy-substituted phenyls.
  • Use of 2-(diiodomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane as a reagent for borocyclopropanation reactions has been reported, but this is more relevant for cyclopropane ring formation rather than the specific preparation of the target compound.

Research Findings and Data Summary

Step Reagents/Conditions Outcome Notes
Cyclopropoxy ether formation 4-hydroxyphenyl derivative + cyclopropyl bromide, base (K2CO3), solvent (acetone) High yield of 4-cyclopropoxyphenyl intermediate Mild conditions, selective substitution
Miyaura borylation Aryl bromide + bis(pinacolato)diboron, Pd catalyst, KOAc, dioxane, 80–100 °C Formation of 2-(4-cyclopropoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Efficient, scalable, widely used
Purification Silica gel chromatography or recrystallization Pure boronic ester Confirmed by NMR, MS

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-(4-cyclopropoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane?

  • Methodology :

  • Lithiation-Borylation : A common approach involves lithiation of a substituted aryl bromide (e.g., 4-bromophenyl cyclopropylether) using n-BuLi at −78°C in THF, followed by quenching with a boronate ester (e.g., 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane) .
  • Purification : Column chromatography (SiO₂, hexane/DCM mixtures) is effective for isolating the product, as demonstrated in analogous syntheses yielding 23% purified product .
    • Key Considerations : Maintain inert conditions (argon/nitrogen) to prevent boronate hydrolysis. Monitor reaction progress via TLC or GC-MS.

Q. How can the structure of this compound be rigorously characterized?

  • Techniques :

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent integration and boron coupling (e.g., ¹H NMR: δ 1.36 ppm for methyl groups in pinacol boronate; aromatic protons at δ 7.46–7.72 ppm) .
  • X-Ray Crystallography : Resolve crystal packing and bond angles (e.g., BO₂ group tilt of 11.1° relative to the phenyl ring) .
  • Mass Spectrometry : High-resolution FAB-MS verifies molecular weight (e.g., observed m/z 387.13293 for C₂₂H₂⁵¹⁰BFeO₂) .

Q. What are the primary applications of this boronate ester in organic synthesis?

  • Cross-Coupling Reactions :

  • Suzuki-Miyaura Coupling : Acts as a boronic acid surrogate for forming biaryl linkages. The cyclopropoxy group may influence electronic properties, altering coupling efficiency compared to simpler aryl boronate esters (e.g., 4-fluorophenyl derivatives) .
    • Directed C–H Borylation : The steric bulk of the cyclopropoxy group could direct regioselective borylation in aromatic systems .

Advanced Research Questions

Q. How does the cyclopropoxy substituent influence reactivity in cross-coupling reactions compared to other substituents?

  • Mechanistic Insight :

  • Electronic Effects : Cyclopropoxy’s electron-donating nature may reduce electrophilicity of the boronate, slowing transmetallation in Suzuki reactions. Compare kinetics with electron-withdrawing substituents (e.g., 4-cyano or 4-fluoro analogs) .
  • Steric Hindrance : The cyclopropane ring’s rigidity could hinder access to the boron center, requiring optimized ligands (e.g., SPhos) or elevated temperatures .
    • Experimental Design : Conduct competitive coupling studies with para-substituted aryl halides to quantify substituent effects .

Q. How can discrepancies in reported reaction yields for similar boronate esters be resolved?

  • Data Contradiction Analysis :

  • Trace Moisture : Low yields (e.g., 23% in ) may stem from boronate hydrolysis. Use rigorous drying protocols (molecular sieves, flame-dried glassware).
  • Byproduct Formation : Monitor for deboronation or dimerization via LC-MS. Adjust stoichiometry (e.g., excess boronate ester) to suppress side reactions .
    • Troubleshooting : Reproduce conditions with controlled variables (temperature, solvent purity) and compare with literature protocols for analogous compounds (e.g., 4-ferrocenylphenyl derivatives) .

Q. What computational methods are suitable for predicting the stability and electronic properties of this compound?

  • Methodology :

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to assess bond dissociation energies (B–O) and frontier molecular orbitals. Compare with X-ray data to validate models .
  • Solvent Effects : Use COSMO-RS to simulate solvation effects on hydrolysis susceptibility .
    • Application : Predict reactivity trends for derivatives (e.g., replacing cyclopropoxy with methoxy or trifluoromethyl groups) .

Safety and Handling

Q. What safety protocols are essential when handling this compound?

  • Guidelines :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood for weighing and reactions .
  • Waste Disposal : Collect boronate-containing waste separately and neutralize with aqueous NaOH before disposal by certified handlers .
    • Stability : Store under argon at −20°C to prevent boronate degradation .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Cyclopropoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Reactant of Route 2
Reactant of Route 2
2-(4-Cyclopropoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

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